molecular formula C17H18F3NO B1329115 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline CAS No. 946697-70-7

4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B1329115
CAS No.: 946697-70-7
M. Wt: 309.33 g/mol
InChI Key: IBFFVBZOCCWYTR-UHFFFAOYSA-N
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Description

4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C16H18F3NO It is known for its unique chemical structure, which includes an aniline group substituted with isopropyl, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 2-isopropyl-5-methylphenol with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and analyze the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in the formation of various substituted aniline derivatives.

Scientific Research Applications

4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific enzymes or receptors.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The isopropyl and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Isopropyl-5-methylphenoxy)methyl)aniline
  • 4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride

Uniqueness

4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(5-methyl-2-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(21)9-14(15)17(18,19)20/h4-10H,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFFVBZOCCWYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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